

compatibility of Trichoderma with synthetic fertilizers and fungicides.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Harzianol N*

Cat. No.: *B15560544*

[Get Quote](#)

Technical Support Center: Trichoderma Compatibility

This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and standardized protocols regarding the compatibility of Trichoderma species with synthetic fertilizers and fungicides.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the general compatibility of Trichoderma species with common synthetic fungicides?

The compatibility of Trichoderma with fungicides is highly variable and depends on the active ingredient, its concentration, and the specific Trichoderma strain. Fungicides can be broadly categorized as incompatible (highly toxic), moderately compatible (inhibitory at high concentrations), or compatible (low to no inhibition).

Systemic fungicides, particularly those from the benzimidazole (e.g., Carbendazim) and triazole (e.g., Hexaconazole, Tebuconazole) groups, are often highly inhibitory to Trichoderma growth, even at low concentrations.^{[1][2][3]} In contrast, many contact fungicides, such as Mancozeb and Copper oxychloride, tend to be more compatible, especially at recommended field application rates.^{[4][5]}

The following table summarizes in vitro compatibility data from various studies. Compatibility is generally determined by the percentage of mycelial growth inhibition.

Data Presentation: Fungicide Compatibility with Trichoderma

Fungicide (Active Ingredient)	Compatibility Level	Mycelial Inhibition (%) & Concentration (ppm)	Source(s)
Incompatible / Highly Toxic			
Carbendazim	Incompatible	100% inhibition even at 50 ppm.[1][2]	[1][2][3]
Carbendazim + Mancozeb	Incompatible	100% inhibition at 100 ppm.[4]	[4]
Hexaconazole	Incompatible	93.3% - 100% inhibition at concentrations from 50 ppm to 1500 ppm. [1][4][6]	[1][4][6]
Difenoconazole	Incompatible	95.6% inhibition at 1500 ppm.[6]	[6]
Propiconazole	Incompatible	100% inhibition at 50 ppm and above.[1]	[1]
Tebuconazole	Incompatible	40.8% - 90.6% inhibition from 100 to 1500 ppm.[6]	[6]
Thiram	Incompatible	Can cause complete inhibition.[7] Some studies show moderate compatibility at higher concentrations (30.74% compatibility at 1000 ppm).[1]	[1][7]
Moderately Compatible			

		Low inhibition at lower doses, becoming moderately compatible (43.5% - 72.2%) after extended incubation. ^[7] 75.29% inhibition at 1000 ppm. ^[1]	[1][7][8]
Chlorothalonil	Moderately Compatible	Generally considered compatible, often used in combination products. ^[5]	[5]
Azoxystrobin	Moderately Compatible	Found to be highly compatible in some studies. ^[5]	[5]
<hr/> Compatible / Low Toxicity <hr/>			
Mancozeb	Compatible	Low inhibition; often considered compatible up to 200 ppm. ^{[1][3][5][8][9]} ^{[8][9]}	[1][3][5][8][9]
Pencycuron	Compatible	Very low inhibition; 11.9% at 1500 ppm. ^[6]	[6]
Propineb	Compatible	Negligible to low inhibitory effects. ^[6] ^[10]	[6][10]
Copper Oxychloride	Compatible	High compatibility, with as low as 1.75% inhibition at 100 ppm. ^[4]	[4]
Metalaxyl M + Mancozeb	Compatible	Least inhibitory among many tested	[3][9]

fungicides.[3][9]

Captan	Compatible	High compatibility (100% in one study) with <i>T. harzianum</i> at 450-1350 mg/L.[8]	[8][11]
--------	------------	---	---------

Q2: How do synthetic fertilizers affect Trichoderma viability?

Trichoderma generally shows good compatibility with many common synthetic fertilizers.[12] However, high concentrations of certain fertilizers, particularly those that significantly alter soil pH or increase salt concentration, can be inhibitory.[13][14] Direct mixing of concentrated, dry fertilizers with Trichoderma spores is not recommended.[14]

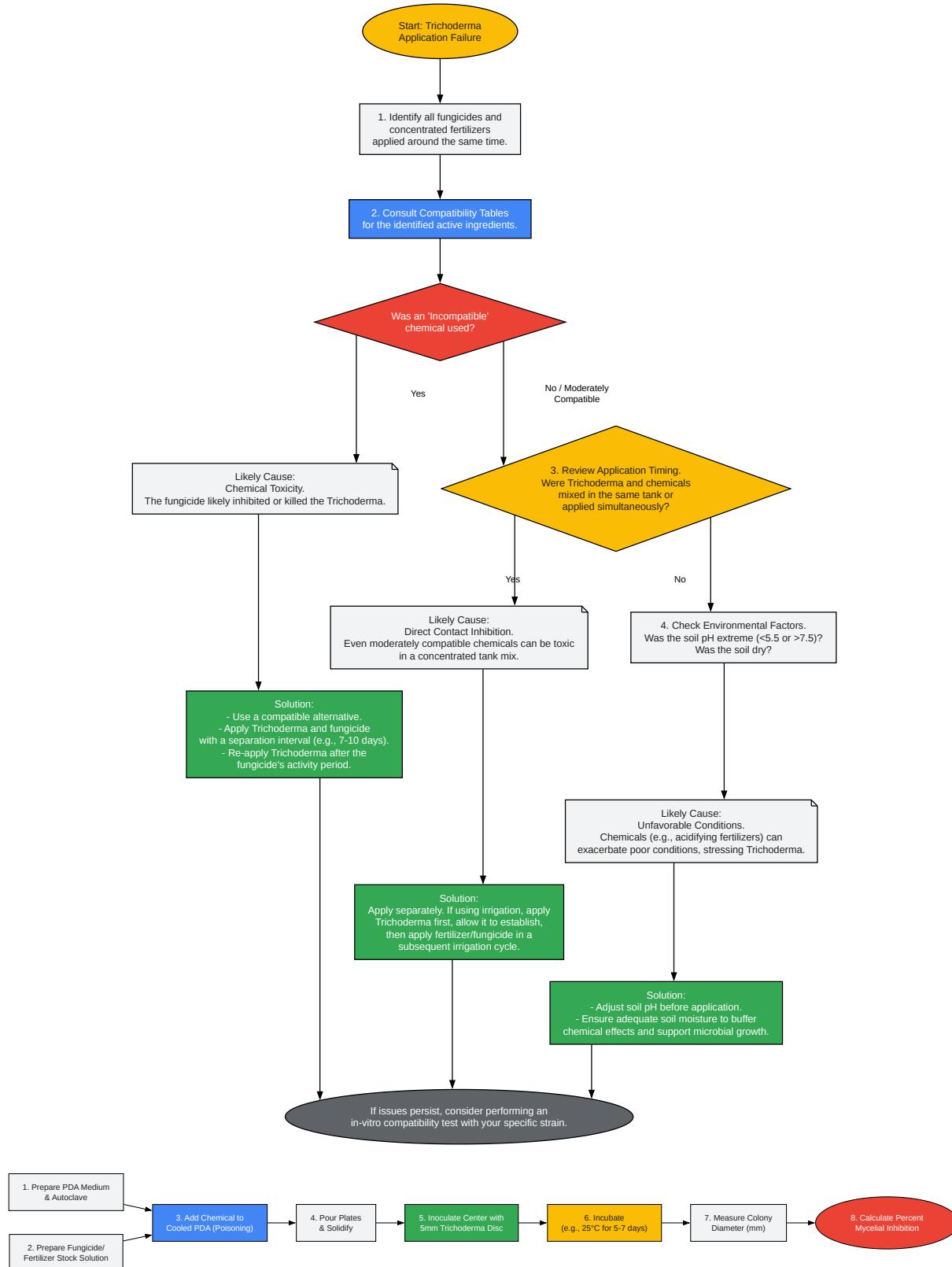
Studies indicate that Muriate of Potash (MOP) and Super Phosphate can be more compatible than Urea.[12] Some research even shows that Urea and MOP can increase the growth of *T. harzianum* at certain concentrations.[13] The application of Trichoderma alongside NPK fertilizers can enhance nutrient availability and uptake by the plant.[15][16]

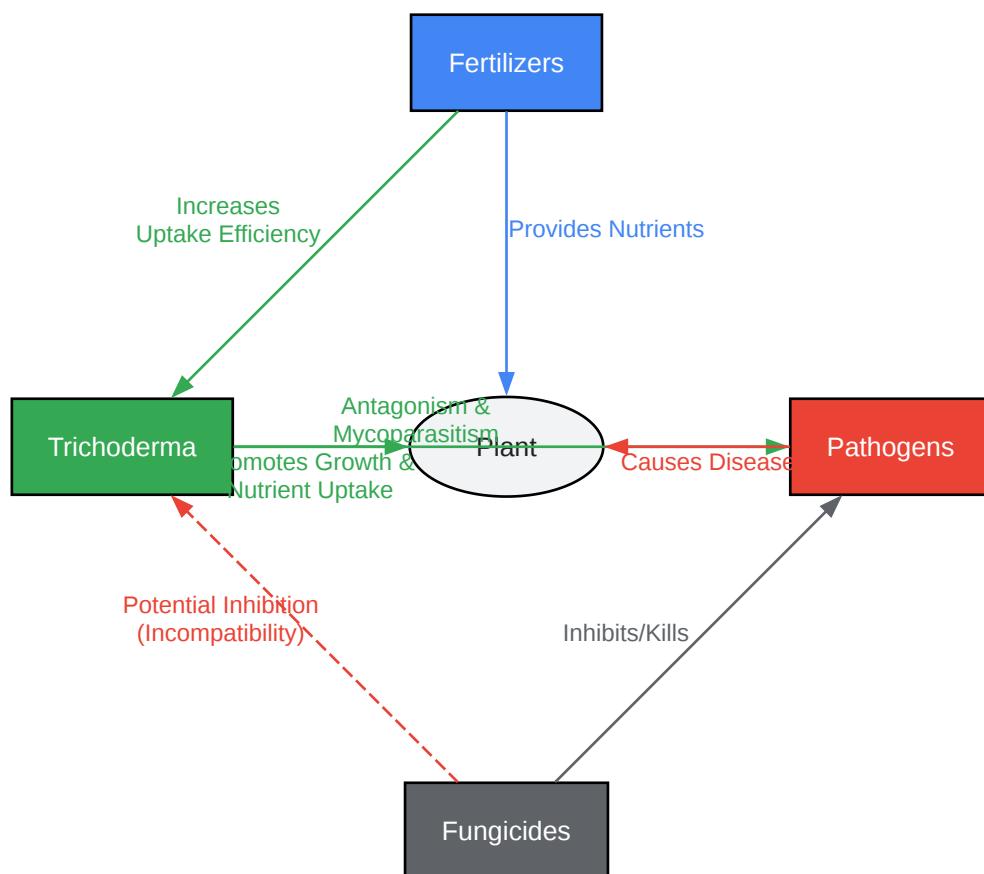
Data Presentation: Fertilizer Compatibility with Trichoderma

Fertilizer Type	Effect on Trichoderma Mycelial Growth	Observations	Source(s)
Urea (Nitrogen)	Variable	Some studies report no negative impact or even growth promotion. [12] [13] Others note high concentrations can generate ammonia, adversely affecting survival. [14]	[12] [13] [14]
Super Phosphate (SPP/SSP)	Generally Compatible	Showed more compatibility than Urea in some studies. [12] Can become inhibitory at very high concentrations (>2000 ppm). [13]	[12] [13]
Muriate of Potash (MOP / KCl)	Compatible	Generally shows good compatibility and can even increase growth at tested concentrations. [12] [13]	[12] [13]
Calcium Ammonium Nitrate (CAN)	Inhibitory	Showed significant inhibition that increased with concentration (11.1% to 71.9%). [13]	[13]
NPK (Balanced Fertilizers)	Compatible	Combined application can improve soil fertility and enhance plant nutrient uptake. Trichoderma can	[15] [16] [17] [18]

increase the efficiency

of NPK fertilizers.[\[15\]](#)


[\[16\]](#)[\[17\]](#)[\[18\]](#)



Troubleshooting Guides

Q3: My Trichoderma application seems ineffective after applying other agrochemicals. What could be the cause?

Ineffectiveness of a Trichoderma application when used with other agrochemicals is a common issue. The problem can typically be traced to chemical incompatibility, improper application timing, or environmental factors. Use the following workflow to diagnose the potential cause.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ijpab.com [ijpab.com]
- 2. rjpbcn.com [rjpbcn.com]
- 3. journal.isrc.in [journal.isrc.in]
- 4. nepjol.info [nepjol.info]
- 5. ijcmas.com [ijcmas.com]
- 6. researchtrend.net [researchtrend.net]

- 7. recentscientific.com [recentscientific.com]
- 8. mdpi.com [mdpi.com]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. biochemjournal.com [biochemjournal.com]
- 11. Toxicity of contact fungicides to four *Trichoderma* species: an in vitro compatibility approach [scielo.org.mx]
- 12. Studies on the compatibility of *Trichoderma viride* with certain Agro-chemicals [cwejournal.org]
- 13. researchgate.net [researchgate.net]
- 14. livetoplant.com [livetoplant.com]
- 15. journal.unila.ac.id [journal.unila.ac.id]
- 16. researchgate.net [researchgate.net]
- 17. banglajol.info [banglajol.info]
- 18. ijplantenviro.com [ijplantenviro.com]
- To cite this document: BenchChem. [compatibility of *Trichoderma* with synthetic fertilizers and fungicides.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15560544#compatibility-of-trichoderma-with-synthetic-fertilizers-and-fungicides>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com